molecular formula C12H25BrO B1266633 12-Bromo-1-dodecanol CAS No. 3344-77-2

12-Bromo-1-dodecanol

Cat. No. B1266633
CAS RN: 3344-77-2
M. Wt: 265.23 g/mol
InChI Key: ASIDMJNTHJYVQJ-UHFFFAOYSA-N
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Description

12-Bromo-1-dodecanol is a chemical compound with the linear formula Br(CH2)12OH . It has a molecular weight of 265.23 . It is known to be a skin sensitizer .


Synthesis Analysis

The synthesis of 12-Bromo-1-dodecanol involves the reaction of 1,12-Dodecanediol with concentrated HBr . The reaction is carried out in toluene and heated at reflux for 36 hours .


Molecular Structure Analysis

The molecular structure of 12-Bromo-1-dodecanol is represented by the formula C12H25BrO . The IUPAC Standard InChI is InChI=1S/C12H25BrO/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h14H,1-12H2 .


Physical And Chemical Properties Analysis

12-Bromo-1-dodecanol is a solid substance . It has a density of 1.1±0.1 g/cm3, a boiling point of 299.5±0.0 °C at 760 mmHg, and a flash point of 125.9±10.1 °C . It also has a molar refractivity of 66.9±0.3 cm3 .

Scientific Research Applications

“12-Bromo-1-dodecanol” is a versatile compound used in various applications, particularly in the field of organic synthesis . Here are some potential applications:

  • Organic Synthesis : “12-Bromo-1-dodecanol” is often used as a starting material for the synthesis of various organic compounds . The presence of both the hydroxyl and bromo functional groups allows it to undergo nucleophilic substitution reactions, enabling the introduction of diverse functionalities at the bromo position .

  • Polymer Research : In the field of polymer research, “12-Bromo-1-dodecanol” might be used in the synthesis of certain types of polymers . For instance, it could potentially be used in the synthesis of azobenzene-containing polymers, which exhibit interesting properties such as reversible solid-to-liquid transitions upon photoisomerization .

Safety And Hazards

12-Bromo-1-dodecanol is a skin sensitizer . During handling, dust formation should be avoided and breathing in vapours, mist, or gas should be prevented . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn .

properties

IUPAC Name

12-bromododecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25BrO/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h14H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIDMJNTHJYVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCBr)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049273
Record name 12-Bromo-1-dodecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-Bromo-1-dodecanol

CAS RN

3344-77-2
Record name 12-Bromo-1-dodecanol
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URL https://commonchemistry.cas.org/detail?cas_rn=3344-77-2
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Record name 12-Bromo-1-dodecanol
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Record name 12-Bromo-1-dodecanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02619
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Record name 12-Bromo-1-dodecanol
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URL https://comptox.epa.gov/dashboard/DTXSID1049273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12-BROMO-1-DODECANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7CYF0086V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

1,12-Dodecanediol (50 g, 0.25 mol) in hydrogen bromide 48% (220 ml) was continuously extracted with petroleum ether (b.p. 80-100° C.) (300 ml) for 18 hours. The solvent was evaporated under reduced pressure and the crude oil obtained was filtered through a pad of silica gel. Elution with petroleum ether (b.p. 40-60° C.) gave a colourless fraction containing 1,12-dibromododecane. The silica gel was then eluted with acetone to give the title compound as a pale yellow oil after evaporation of the solvent. The title compound crystallised upon cooling and was recrystallised from petroleum ether (b.p. 40-60° C.).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
219
Citations
T Zhang, FP Zheng, XH Xu, C Huang… - Advanced Materials …, 2014 - Trans Tech Publ
… In most cases, bromoalkanols were synthesized by the reflux of diols and aqueous HBr in solvents for long time, such as in cyclohexane (10-bromo-1-decanol, 12-bromo-1-dodecanol, …
Number of citations: 1 www.scientific.net
JE Puskas, KS Seo, L Dos Santos - abstracts.biomaterials.org
… Subsequently 1.296 g of 12-Bromo-1-dodecanol (4.531 mmol, 1 eq.) was added into the reaction mixture. The solution was stirred for 24 hrs at room temperature. The dark yellow …
Number of citations: 0 abstracts.biomaterials.org
H Fang, LC Giancarlo, GW Flynn - The Journal of Physical …, 1998 - ACS Publications
… 12-Bromo-1-dodecanol and 12-chloro-1-dodecanol form herringbone structures, while 12-iodo-1-dodecanol assumes a lamellar structure with molecules in the adjacent lamellae …
Number of citations: 40 pubs.acs.org
P Nguyen, L Douce, R Ziessel - Tetrahedron letters, 2002 - Elsevier
… The preparation of mono-, di- and trisubstituted gallic derivatives is described using either 1-bromododecane or 12-bromo-1-dodecanol. After saponification of the methyl ester bearing …
Number of citations: 5 www.sciencedirect.com
B OH, B OBn, I OBn - Studies towards the total synthesis of … - ro.uow.edu.au
… The required phosphonium iodide 9/5 as side chain building block for model compound I was synthesised in three simple steps from commercially available 12-bromo-1-dodecanol. …
Number of citations: 2 ro.uow.edu.au
NM Carballeira, N Montano, R Balaña-Fouce… - Chemistry and physics …, 2009 - Elsevier
… strategy in our laboratory the best synthetic route towards the title compound was first acetylide coupling of (trimethylsilyl)acetylene to the long-chain protected 12-bromo-1-dodecanol …
Number of citations: 18 www.sciencedirect.com
P Dynarwicz, W Jawień, JM Trillo, NV Romeu… - Trends in Colloid and …, 1997 - Springer
… 1 Surface pressure/area isotherm of 1-dodecanol/12-bromo1-dodecanol mixtures (molar … Table 1 Parameter ~<,j for mixtures of 1-dodecanol/12-bromo-1dodecanol and dodecanoic …
Number of citations: 2 link.springer.com
H Ohno - Electrochimica Acta, 2001 - Elsevier
… Acryloyl chloride and 12-bromo-1-dodecanol were purchased from Aldrich. Both 12-bromo-1-dodecanol and triethylamine were dissolved in THF and a solution of acryloyl chloride in …
Number of citations: 307 www.sciencedirect.com
C Li, X Lv, J Dai, J Cui, Y Yan - Polymers for advanced …, 2013 - Wiley Online Library
… formation and its coupling to 12-bromo-1-dodecanol. In a typical … 130 ml DMF, 1.0 g 12-bromo-1-dodecanol, and 8 ml … chloride salts and free 12-bromo-1-dodecanol. The collected solids …
Number of citations: 16 onlinelibrary.wiley.com
O Takenouchi, M Miyazawa, K Saito… - The Journal of …, 2013 - jstage.jst.go.jp
… Likewise, oil droplets were observed in culture medium at tested concentrations for 12-bromo-1-dodecanol, dl-α-tocopherol, benzyl benzoate, N,N-dibutylaniline, and bis-GMA. More …
Number of citations: 73 www.jstage.jst.go.jp

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